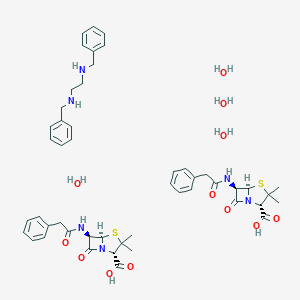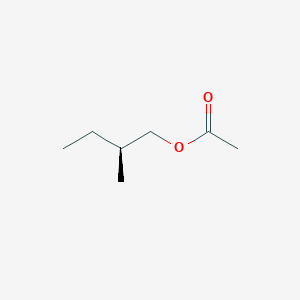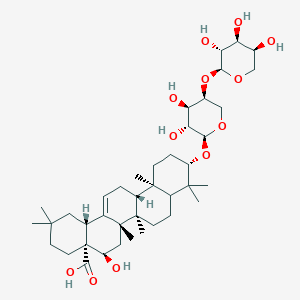![molecular formula C7H10N2O2 B149091 Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione CAS No. 69386-75-0](/img/structure/B149091.png)
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
Vue d'ensemble
Description
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a chemical compound that belongs to a class of heterocyclic compounds featuring a pyrazolo[1,2-a]pyridazine ring system. This structure is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the treatment of 1-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones with hydrazides leads to the formation of acylhydrazino derivatives . Another study describes a sequence of reactions starting with nucleophilic substitution and ending with intramolecular cyclization to synthesize derivatives of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione . These methods highlight the versatility and complexity of synthesizing pyrazolo[1,2-a]pyridazine derivatives.
Molecular Structure Analysis
The molecular structure of these compounds can exhibit various forms of structural variation, such as ring-chain tautomerism and cis-trans isomerism. In particular, the 2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives were found mainly as linear tautomers in [D6]DMSO, while their phthalazine counterparts favored cyclic tautomers . Single crystal X-ray structure analysis has been used to confirm the molecular structures of related compounds, providing a clear understanding of their three-dimensional conformation .
Chemical Reactions Analysis
The chemical behavior of these compounds under various conditions can lead to different reaction pathways. For example, conditions have been found to selectively carry out cyclization reactions, leading to the formation of either pyrazine or imidazole structures condensed with pyridine . Additionally, a combinatorial approach has been developed for the synthesis of related pyrazine libraries, which includes a variety of reactions such as electrophilic addition and lactamization .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of tautomeric forms can affect their solubility, stability, and reactivity. For example, the linear and cyclic tautomers of 2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-dione derivatives exhibit different solubility profiles in solvents like [D6]DMSO . The Hilbert-Johnson reaction has been used to synthesize dipyridopyrazinediones, which demonstrates the potential for these compounds to undergo dimerization and other transformations .
Applications De Recherche Scientifique
1. Structural and Tautomeric Studies
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione and its derivatives have been extensively studied for their structural properties, especially their ability to exhibit various types of structural variation. For example, Sinkkonen et al. (2002) investigated these compounds through 1H and 13C NMR spectroscopy, revealing their propensity for ring-chain tautomerism, cis-trans isomerism, and (E)/(Z) rotamerism. These properties are critical for understanding the chemical behavior and potential applications of these compounds in different fields, including pharmaceuticals and material science (Sinkkonen et al., 2002).
2. Synthesis and Catalysis
The synthesis of novel derivatives of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a significant area of research. Jadhav et al. (2019) developed an efficient synthesis method for these derivatives using InCl3 as a Lewis acid catalyst. This approach highlights the potential for creating new compounds with varied functionalities, which could have implications in drug design and other chemical applications (Jadhav et al., 2019).
3. Biological Activity
There is significant interest in the biological activities of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione derivatives. For instance, Zaki et al. (2016) studied the antimicrobial activities of these compounds, revealing their potential as antimicrobial agents. This research contributes to the understanding of these compounds' roles in medical applications, particularly in addressing microbial resistance (Zaki et al., 2016).
Orientations Futures
The future directions in the research of “Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione” and similar compounds could involve the development of new synthetic processes , the exploration of their bioactive properties , and the investigation of their potential applications in pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAGFTRPGKHANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=O)CC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)




![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)





